molecular formula C6H4ClIO B142964 5-Chloro-2-iodophenol CAS No. 136808-72-5

5-Chloro-2-iodophenol

Cat. No.: B142964
CAS No.: 136808-72-5
M. Wt: 254.45 g/mol
InChI Key: JIGSWDKRFQWANT-UHFFFAOYSA-N
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Description

5-Chloro-2-iodophenol is an organic compound with the chemical formula C6H4ClIO. It is a colorless or slightly yellow solid that is soluble in organic solvents such as ethanol and dichloromethane. This compound has a melting point of approximately 85-88°C and a boiling point of 219°C . It is used in various fields, including pharmaceuticals, chemical synthesis, and as an intermediate for the synthesis of other organic compounds .

Mechanism of Action

Safety and Hazards

The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305, P338, and P351 .

Preparation Methods

The preparation of 5-Chloro-2-iodophenol is typically achieved through the reaction of 2-iodophenol with ferrous chloride under acidic conditions . This method involves the following steps:

    Reaction Setup: Dissolve 2-iodophenol in an appropriate solvent, such as dichloromethane.

    Addition of Reagents: Add ferrous chloride to the solution under acidic conditions.

    Reaction Conditions: Maintain the reaction mixture at a controlled temperature and allow it to react for a specified period.

    Isolation and Purification: After the reaction is complete, isolate the product by filtration or extraction and purify it using recrystallization or chromatography techniques.

Chemical Reactions Analysis

5-Chloro-2-iodophenol undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

5-Chloro-2-iodophenol can be compared with other similar compounds, such as:

    2-Iodophenol: Lacks the chlorine substituent, which may affect its reactivity and applications.

    5-Chloro-2-bromophenol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    4-Chloro-2-iodophenol: Positional isomer with different substitution pattern, affecting its chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for various applications .

Properties

IUPAC Name

5-chloro-2-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGSWDKRFQWANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425050
Record name 5-chloro-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136808-72-5
Record name 5-chloro-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-iodophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Amino-5-chlorophenol (5.7 g, 40 mmol) is dissolved in DMSO/water/H2SO4 (200/60/140 mL) and cooled to 0° C. To this solution is added sodium nitrite (4.1 g, 60 mmol) in water (20 mL) and the mixture is stirred for 1 h at 0° C. To the mixture is added potassium iodide (19.9 g, 120 mmol) in water (20 mL) and the mixture is stirred at room temperature for 1 h. Another batch of potassium iodide (19.9 g, 120 mmol) in water (20 mL) is added and the mixture is stirred at room temperature for 1 h. The mixture is diluted with ethyl acetate, washed with water, saturated aqueous sodium sulfate, and brine. The organic portion is dried over MgSO4, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash chromatography (Biotage™ Si65M, 20% ethyl acetate/hexane) to yield 8.09 g (79%) of the title compound as a pink solid. GCMS m/e 254 [M]−.
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
DMSO water H2SO4
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
19.9 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
19.9 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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